1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . Another approach involves the use of nitrilimines generated in situ from hydrazonoyl halides, which undergo cycloaddition with suitable dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow synthesis or the use of automated synthesizers to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular docking studies have shown that it fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]quinolines: Known for their antimicrobial and antitumor properties.
Uniqueness
1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and other molecular targets. This makes it a valuable scaffold for drug development .
Properties
CAS No. |
67985-58-4 |
---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3-dimethyl-4,6-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H16N4/c1-13-16-17(14-9-5-3-6-10-14)20-18(15-11-7-4-8-12-15)21-19(16)23(2)22-13/h3-12H,1-2H3 |
InChI Key |
MVFUPDFOUOTEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=NC(=C12)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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